molecular formula C4H7N5 B1424307 2-Amino-4-(methylamino)-1,3,5-triazine CAS No. 58228-69-6

2-Amino-4-(methylamino)-1,3,5-triazine

Cat. No. B1424307
CAS RN: 58228-69-6
M. Wt: 125.13 g/mol
InChI Key: AQNZPZXZLWGWMN-UHFFFAOYSA-N
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Description

2-Amino-4-(methylamino)-1,3,5-triazine is a chemical compound . It is also referred to as 2-amino-4-methylamino-6-ethoxytriazine .


Synthesis Analysis

The synthesis of 2-Amino-4-(methylamino)-1,3,5-triazine can be achieved by reacting 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ4-1,2,4-thiadiazoline with methylamine .

Scientific Research Applications

Pharmaceutical and Agrochemical Industries

1,3,5-Triazine derivatives, including 2-Amino-4-(methylamino)-1,3,5-triazine, have widespread applications in the pharmaceutical, material, and agrochemical industries. These compounds have been utilized to create selective and potent chemical probes for various protein families due to their structural symmetry and ease of functionalization. This makes them a powerful scaffold for rapidly generating diverse molecular libraries (Banerjee, Brown, & Weerapana, 2013).

Novel Heterocyclic Systems

The compound 2-Amino-4-(methylamino)-1,3,5-triazine has been involved in the synthesis of novel heterocyclic systems. For example, a study described the creation of a previously unknown heterocyclic system using this compound, indicating its potential in expanding the diversity of chemical structures available for various applications (Labanauskas et al., 2004).

Anticancer Research

There has been significant interest in s-Triazine derivatives, including 2-Amino-4-(methylamino)-1,3,5-triazine, in anticancer research. These compounds have shown remarkable antitumor activities, making them a focus for the development of new drugs targeting different kinases (Jain et al., 2020).

Material Science

In material science, 2-Amino-4-(methylamino)-1,3,5-triazine derivatives have been used to synthesize dendrimeric complexes with interesting magnetic behaviors. These complexes have potential applications in various fields, including nanotechnology and materials engineering (Uysal & Koç, 2010).

Biological Applications

2-Amino-4-(methylamino)-1,3,5-triazine derivatives have also been studied for their biological activities. For instance, their use in inhibiting phosphodiesterase type 4, which has implications in the treatment of inflammatory diseases, highlights their therapeutic potential (Raboisson et al., 2003).

Future Directions

1,3,5-Triazines, the class of compounds to which 2-Amino-4-(methylamino)-1,3,5-triazine belongs, continue to be of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties . Therefore, future research may focus on exploring the potential applications of 2-Amino-4-(methylamino)-1,3,5-triazine in these areas.

properties

IUPAC Name

2-N-methyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5/c1-6-4-8-2-7-3(5)9-4/h2H,1H3,(H3,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNZPZXZLWGWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20698504
Record name N~2~-Methyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(methylamino)-1,3,5-triazine

CAS RN

58228-69-6
Record name N2-Methyl-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58228-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~-Methyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20698504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
S Tisler, C Zwiener - Water research, 2019 - Elsevier
The aim of the study was to investigate the biodegradability of guanyl urea (GU) and the behavior of other transformation products (TPs) of Metformin (MF). Most biodegradation studies …
Number of citations: 40 www.sciencedirect.com
S Tisler, C Zwiener - Science of the total environment, 2018 - Elsevier
The aim of this work was to investigate the occurrence and fate of the antidiabetic metformin (MF) and its transformation products (TPs) in wastewater and surface water samples. New …
Number of citations: 74 www.sciencedirect.com
W Lin, X Zhang, P Li, Y Tan, Y Ren - Environmental Science and Pollution …, 2020 - Springer
As a commonly used anti-diabetic drug, metformin (MEF) is frequently detected in different water bodies which pose a potential threat to human health and the ecological environment. …
Number of citations: 12 link.springer.com
GA Elizalde-Velázquez, LM Gómez-Oliván - Science of The Total …, 2020 - Elsevier
Metformin (MET) is the most common drug used to treat type 2 diabetes, but also it is used as an anticancer agent and as a treatment for polycystic ovary syndrome. This drug is not …
Number of citations: 56 www.sciencedirect.com
F Collin, H Khoury… - Journal of mass …, 2004 - Wiley Online Library
Metformin is an antihyperglycemic drug that exhibits some antioxidant properties. HO • ‐induced oxidation of metformin was studied in aqueous solution, in both aerated and deaerated …
P Trouillas, C Marchetti… - Physical Chemistry …, 2013 - pubs.rsc.org
Hydroxyl free radical-induced oxidation of metformin was studied in aqueous solution as a function of the pH. Hydroxyl free radicals were generated by gamma radiolysis of water and …
Number of citations: 23 pubs.rsc.org
J Lović, J Lađarević, D Mijin, M Jadranin… - Journal of the Serbian …, 2019 - cer.ihtm.bg.ac.rs
In this study the electrochemical behavior of metformin (MET), oral antihyperglycaemic agent, was assayed at three different electrodes. The drug standard was investigated by cyclic …
Number of citations: 2 cer.ihtm.bg.ac.rs
A Kiss, D Virág - Journal of environmental quality, 2009 - Wiley Online Library
Transformation of pesticides in the environment is a highly complex process affected by different factors. Biological and physical‐chemical factors may play a role in the degradation to …
Number of citations: 64 acsess.onlinelibrary.wiley.com
A Dolzhenko, A Dolzhenko, W Chui - Heterocycles, 2008 - espace.curtin.edu.au
The present review gives an account on the synthetic routes to pyrazolo[1,5-a][1,3,5]triazine system, which is an isostere of purine, and polyfused systems bearing this heterocyclic core. …
Number of citations: 91 espace.curtin.edu.au
D Dixit, P Thanekar, VM Bhandari - Chemical Engineering and Processing …, 2023 - Elsevier
The present work successfully demonstrates, for the first time, complete degradation of metformin using newer surface-coated vortex diode (SCVD) with copper and nickel coating to …
Number of citations: 0 www.sciencedirect.com

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